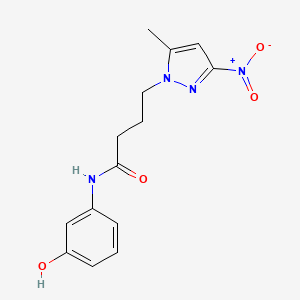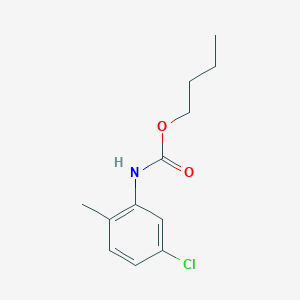![molecular formula C16H15FN2O B5060797 2-[(3,4-dimethylphenoxy)methyl]-5-fluoro-1H-benzimidazole](/img/structure/B5060797.png)
2-[(3,4-dimethylphenoxy)methyl]-5-fluoro-1H-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(3,4-dimethylphenoxy)methyl]-5-fluoro-1H-benzimidazole is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known as DMFBI and has a molecular formula of C16H14FNO.
Aplicaciones Científicas De Investigación
DMFBI has been studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, DMFBI has been found to exhibit anti-tumor activity by inhibiting the growth of cancer cells. It has also been studied for its potential use as an anti-inflammatory agent. In agriculture, DMFBI has been studied for its potential use as a pesticide due to its ability to inhibit the growth of certain pests. In material science, DMFBI has been studied for its potential use in the development of organic light-emitting diodes (OLEDs) due to its fluorescent properties.
Mecanismo De Acción
The mechanism of action of DMFBI is not fully understood, but it is believed to act by inhibiting certain enzymes and proteins in cells. In cancer cells, DMFBI has been found to inhibit the activity of topoisomerase II, which is an enzyme involved in DNA replication. This inhibition leads to the accumulation of DNA damage and ultimately cell death. Inflammatory cells, such as macrophages, produce nitric oxide (NO) as part of the inflammatory response. DMFBI has been found to inhibit the production of NO by inhibiting the activity of the enzyme inducible nitric oxide synthase (iNOS).
Biochemical and Physiological Effects:
DMFBI has been found to have various biochemical and physiological effects depending on the cell type and concentration used. In cancer cells, DMFBI has been found to induce cell cycle arrest and apoptosis. Inflammatory cells, such as macrophages, have been found to have reduced NO production when treated with DMFBI. In addition, DMFBI has been found to inhibit the expression of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of DMFBI in lab experiments is its ability to selectively inhibit certain enzymes and proteins, making it a useful tool for studying their function. Another advantage is its fluorescent properties, which can be used in imaging studies. However, one limitation of DMFBI is its low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on DMFBI. One area of interest is its potential use as an anti-cancer agent. Further studies are needed to determine its efficacy in various types of cancer and to identify any potential side effects. Another area of interest is its potential use as a pesticide. Further studies are needed to determine its effectiveness against various pests and its safety for use in agriculture. Finally, further studies are needed to understand the mechanism of action of DMFBI and to identify any other potential applications in various fields.
Métodos De Síntesis
The synthesis of DMFBI involves the reaction of 5-fluoro-1H-benzimidazole with 3,4-dimethylphenol in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide (DMF) at a temperature of around 100°C. The product is then purified using column chromatography to obtain pure DMFBI.
Propiedades
IUPAC Name |
2-[(3,4-dimethylphenoxy)methyl]-6-fluoro-1H-benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O/c1-10-3-5-13(7-11(10)2)20-9-16-18-14-6-4-12(17)8-15(14)19-16/h3-8H,9H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJDOKTFLEWKTOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC2=NC3=C(N2)C=C(C=C3)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3,4-dimethylphenoxy)methyl]-5-fluoro-1H-benzimidazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-ethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-2-(3-thienyl)acetamide](/img/structure/B5060723.png)

![1-[3-(2-ethoxyphenoxy)propoxy]naphthalene](/img/structure/B5060729.png)


![ethyl 5-(3-bromo-4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5060764.png)
![N-{5-[(2,4-dichlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-N'-(2-methoxyphenyl)urea](/img/structure/B5060774.png)

![2-[(5-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5060787.png)
![N-(3-hydroxypropyl)-1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-piperidinecarboxamide](/img/structure/B5060805.png)
![(3R*,4R*)-4-(1-azepanyl)-1-[(1-phenyl-1H-pyrazol-4-yl)methyl]-3-piperidinol](/img/structure/B5060807.png)
![2-{4-methyl-6-[(4-nitrophenyl)amino]-2-pyrimidinyl}phenol](/img/structure/B5060816.png)
